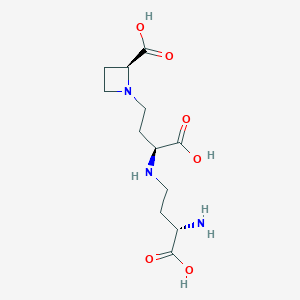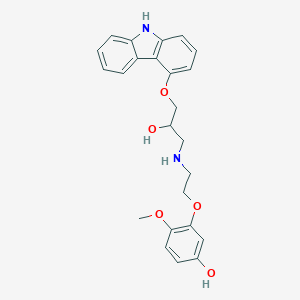
5'-羟基苯卡维地洛
描述
5'-Hydroxycarvedilol belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. 5'-Hydroxycarvedilol is considered to be a practically insoluble (in water) and relatively neutral molecule. 5'-Hydroxycarvedilol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
科学研究应用
心血管健康
5'-羟基苯卡维地洛在心血管健康中发挥重要作用。它是卡维地洛的活性代谢物,卡维地洛是一种广泛用于治疗高血压和心力衰竭的药物。 研究表明,它有助于卡维地洛的整体治疗效果,包括血管舒张和抗氧化特性 . 它还可能在减少心律不齐和改善心脏功能方面发挥作用,特别是在肥厚型心肌病等疾病中 .
药代动力学
在药代动力学中对5'-羟基苯卡维地洛的研究对于了解其代谢和疗效至关重要。 已知细胞色素P450 2D6 (CYP2D6) 代谢卡维地洛以形成这种代谢物 . CYP2D6 酶活性因遗传多态性而产生的差异会显著影响 5'-羟基苯卡维地洛的血浆浓度,进而影响药物的有效性和安全性 .
药物制剂
制药领域的进步探索了 5'-羟基苯卡维地洛的溶解度和生物利用度。 药物-药物共晶体化等技术已被研究以增强这些特性,有可能提高卡维地洛与其他药物(如氢氯噻嗪)合用时的药理学益处 .
临床试验
5'-羟基苯卡维地洛已成为各种临床试验的主题,以评估其在不同治疗环境中的疗效和安全性。 例如,COPERNICUS 试验评估了卡维地洛(包括其代谢物的作用)对严重心力衰竭患者的死亡率和发病率的影响 .
生物化学研究
在生物化学方面,研究重点在于 5'-羟基苯卡维地洛对映体的拆分和测定。 为此目的,已开发了高效液相色谱与荧光检测 (HPLC-FL) 和串联质谱 (HPLC-MS/MS) 方法,这对于药物的精确剂量和治疗监测至关重要 .
治疗方法创新
涉及 5'-羟基苯卡维地洛的创新治疗方法包括探索溶解度增强技术。 已研究了微粉化、固体分散体和纳米制剂等方法,以提高卡维地洛的溶解度和生物利用度,从而增强其治疗潜力 .
作用机制
Mode of Action
Carvedilol acts as an inverse agonist at the beta-1 and beta-2 adrenoceptors, and blocks alpha-1 adrenoceptors in the vasculature, causing vasodilation . The S(-) enantiomer of Carvedilol has a higher affinity for the cardiac beta-1 and beta-2 adrenoceptors, while the R(+) enantiomer primarily blocks alpha-1 adrenoceptors .
Biochemical Pathways
Carvedilol is metabolized by several cytochrome P450 enzymes, including CYP2D6, CYP2C9, and CYP1A2 . CYP2D6 is particularly important in the formation of 5’-Hydroxyphenyl Carvedilol . These enzymes catalyze the oxidation of Carvedilol, leading to the formation of various metabolites, including 5’-Hydroxyphenyl Carvedilol .
Pharmacokinetics
Carvedilol is extensively metabolized in the liver, primarily by CYP2D6, with only about 2% excreted unchanged . The metabolism of Carvedilol is subject to genetic polymorphism; CYP2D6 poor metabolizers have a 2- to 3-fold higher plasma concentration of the R(+) enantiomer and a 20% to 25% increase in the S(-) enantiomer compared to extensive metabolizers . The pharmacokinetics of Carvedilol and its metabolites can be influenced by factors such as age and liver disease .
Action Environment
The action of Carvedilol and its metabolites can be influenced by various environmental factors. For instance, the presence of the CYP2D6*10 allele, which is dominant in the Asian population, can affect the metabolism of Carvedilol . Additionally, factors such as diet, concomitant medications, and liver function can also influence the pharmacokinetics and pharmacodynamics of Carvedilol .
未来方向
The development of sensitive and specific methods for the separation and determination of carvedilol enantiomers and 5’-hydroxyphenyl carvedilol enantiomers has opened up new possibilities for the analysis of these compounds in human urine samples . This could potentially lead to improved monitoring of carvedilol therapy in patients suffering from cardiovascular disease .
生化分析
Biochemical Properties
5’-Hydroxyphenyl Carvedilol interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 (CYP) isoform CYP2D6 . The interaction with these enzymes facilitates its role in biochemical reactions, contributing to its therapeutic effects.
Cellular Effects
It is known that Carvedilol, the parent compound, has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Carvedilol, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study has shown that Carvedilol and its metabolites, including 5’-Hydroxyphenyl Carvedilol, can be separated and determined from human urine samples using high-performance liquid chromatography .
Dosage Effects in Animal Models
Studies on Carvedilol have shown that it improves ventricular function and reduces myocyte apoptosis in animal models of heart failure .
Metabolic Pathways
5’-Hydroxyphenyl Carvedilol is involved in the metabolic pathways of Carvedilol. It is formed through oxidation primarily by the cytochrome P450 (CYP) isoform CYP2D6
Transport and Distribution
It is known that Carvedilol, the parent compound, is very lipophilic undergoing mainly biliary elimination by the liver .
Subcellular Localization
It is known that Carvedilol, the parent compound, is very lipophilic, suggesting that it may localize in lipid-rich areas of the cell .
属性
IUPAC Name |
3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUVZUBTCLBJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400388 | |
| Record name | 5'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142227-51-8 | |
| Record name | 5'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 5'-Hydroxyphenyl Carvedilol?
A1: 5'-Hydroxyphenyl Carvedilol (5'-HCAR) is a key metabolite of Carvedilol, a drug used to treat cardiovascular diseases. Understanding its pharmacokinetic properties is crucial as it contributes to the overall efficacy of Carvedilol therapy [, ].
Q2: How does the presence of Ketoconazole affect the formation of 5'-Hydroxyphenyl Carvedilol?
A2: Research shows that co-administration of Ketoconazole with Carvedilol can significantly reduce the maximum plasma concentration (Cmax) of 5'-HCAR by 45.0% []. This suggests that Ketoconazole inhibits the metabolic pathway responsible for converting Carvedilol to 5'-HCAR.
Q3: Are there reliable methods for measuring the levels of Carvedilol and its metabolites, including 5'-Hydroxyphenyl Carvedilol, in biological samples?
A3: Yes, several analytical techniques have been developed for this purpose. High-performance liquid chromatography coupled with fluorescent detection (HPLC-FL) and tandem mass spectrometry (HPLC-MS/MS) are highly sensitive and specific methods used to separate and quantify Carvedilol, 5'-HCAR, and other metabolites in human urine samples []. Additionally, low-volume LC-MS/MS methods have been developed for the quantification of Carvedilol, 5'-HCAR, and other metabolites in whole blood and plasma samples []. These advancements allow for accurate pharmacokinetic investigations in various populations, including children.
Q4: Does Apatinib, an anti-cancer drug, influence the metabolism of Carvedilol and the formation of 5'-Hydroxyphenyl Carvedilol?
A4: Studies show that Apatinib can inhibit the formation of Carvedilol metabolites, including 5'-HCAR, both in human and rat liver microsomes []. This interaction could have implications for patients receiving both drugs concurrently, potentially altering the efficacy and safety profile of Carvedilol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


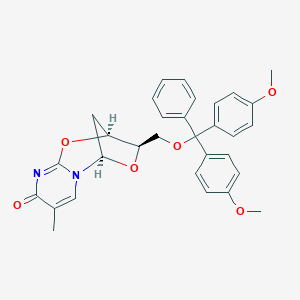

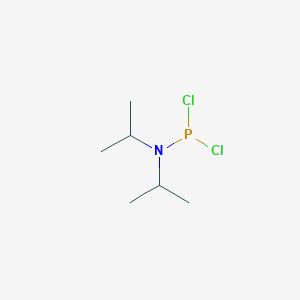



![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)
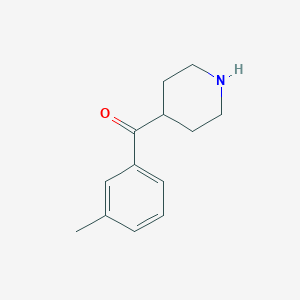
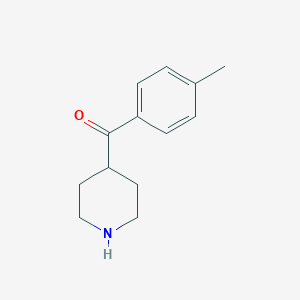
![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)

